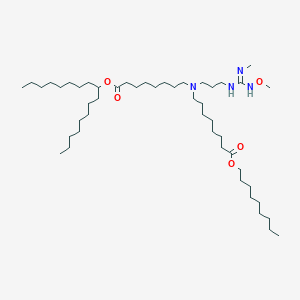
2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate is a coordination compound formed by the reaction of 2-Hydroxypropane-1,2,3-tricarboxylic acid (commonly known as citric acid) with iron(III) ions. This compound is often used in various scientific and industrial applications due to its unique properties, including its ability to chelate metal ions and its role in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate typically involves the reaction of citric acid with an iron(III) salt, such as iron(III) chloride or iron(III) nitrate, in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
C6H8O7+FeCl3→C6H5FeO7+3HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale mixing of citric acid and iron(III) salts in reactors, followed by crystallization and purification processes to obtain the final product. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate undergoes various chemical reactions, including:
Complexation: Formation of coordination complexes with other metal ions.
Redox Reactions: The iron(III) ion can undergo reduction to iron(II) under certain conditions.
Substitution Reactions: Ligand exchange reactions where the citrate ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide, which can oxidize iron(II) back to iron(III).
Reducing Agents: Such as ascorbic acid, which can reduce iron(III) to iron(II).
Ligands: Such as EDTA, which can displace citrate in the coordination sphere of iron.
Major Products
Iron(II) Complexes: Formed during reduction reactions.
Substituted Complexes: Formed during ligand exchange reactions.
Scientific Research Applications
2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal-ligand interactions and coordination chemistry.
Biology: Employed in studies of iron metabolism and transport in biological systems.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron deficiency.
Industry: Utilized in water treatment processes to remove heavy metals and in the formulation of cleaning agents.
Mechanism of Action
The compound exerts its effects primarily through its ability to chelate metal ions. The citrate ligand binds to the iron(III) ion through its carboxylate and hydroxyl groups, forming a stable complex. This chelation process can sequester iron ions, preventing them from participating in unwanted reactions. In biological systems, this mechanism is crucial for regulating iron availability and preventing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Citric Acid: The parent compound, which also forms complexes with various metal ions.
Ethylenediaminetetraacetic Acid (EDTA): A widely used chelating agent with similar applications in metal ion sequestration.
Aconitic Acid: Another tricarboxylic acid with chelating properties.
Uniqueness
2-Hydroxypropane-1,2,3-tricarboxylic acid, iron(III) salt xhydrate is unique due to its specific coordination with iron(III) ions, which imparts distinct redox properties and biological relevance. Unlike EDTA, which forms very stable complexes with a wide range of metal ions, the citrate-iron complex is more specific and biologically relevant, making it particularly useful in studies of iron metabolism.
Properties
Molecular Formula |
C6H10FeO8+3 |
|---|---|
Molecular Weight |
265.98 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;iron(3+);hydrate |
InChI |
InChI=1S/C6H8O7.Fe.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H2/q;+3; |
InChI Key |
AJVRSHNXSHMMCH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.O.[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-Tert-butylphenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359380.png)

![4-(6-(3,6-Diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B13359393.png)
![N-[(R)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester](/img/structure/B13359396.png)


![6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359411.png)



![Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B13359434.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359439.png)

![Benzenesulfonylfluoride, 3-[[[[4-(2-chloro-4-nitrophenoxy)butyl]amino]carbonyl]amino]-](/img/structure/B13359451.png)
